(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Description
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a phosphorus-containing heterocyclic compound with a complex bicyclic framework. It features four 3,5-diethylphenyl substituents, two methyl groups, and a central phenyl ring. The molecular formula is C₅₃H₆₅O₄P, with a molecular weight of 797.06 g/mol, and it is typically supplied as an off-white powder . This compound belongs to a class of chiral ligands used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its steric and electronic properties influence reaction selectivity and efficiency .
Properties
IUPAC Name |
(3aS,8aS)-4,4,8,8-tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65O4P/c1-11-36-24-37(12-2)29-44(28-36)52(45-30-38(13-3)25-39(14-4)31-45)49-50(55-51(9,10)54-49)53(46-32-40(15-5)26-41(16-6)33-46,47-34-42(17-7)27-43(18-8)35-47)57-58(56-52)48-22-20-19-21-23-48/h19-35,49-50H,11-18H2,1-10H3/t49-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAMLZQDVVNLSE-WLTNIFSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves several steps, including the formation of the dioxolo-dioxaphosphepin ring and the introduction of the phenyl substituents. The synthetic route typically starts with the preparation of the dioxolo-dioxaphosphepin core, followed by the addition of the phenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The phenyl groups can undergo substitution reactions with suitable reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is part of a broader family of dioxaphosphepine derivatives distinguished by substituent variations on the aryl groups. Below is a detailed comparison with key analogs:
Structural and Physical Properties
Key Observations:
- Steric Effects: Increasing substituent size (methyl < ethyl < isopropyl) correlates with higher molecular weight and steric bulk.
- Solubility : Smaller substituents (e.g., dimethylphenyl) may improve solubility in polar solvents compared to bulkier analogs .
- Synthetic Utility : The target compound’s diethylphenyl groups balance steric demand and synthetic accessibility, making it versatile for catalytic applications .
Research Findings and Trends
- Steric Tuning : Computational studies (e.g., Tanimoto similarity metrics) suggest that substituent modifications alter electronic profiles, influencing ligand-metal coordination and catalytic outcomes .
- Industrial Relevance : Suppliers like Strem Chemicals and Sigma-Aldrich highlight the demand for these ligands in pharmaceutical and fine chemical synthesis, with bulkier variants gaining traction in niche applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
